methanol](/img/structure/B13172399.png)
[1-(Aminomethyl)cyclopropyl](3-methylfuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cyclopropylmethanol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety and a 3-methylfuran-2-yl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the aminomethyl group. The furan moiety can be introduced through a subsequent coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cyclopropylmethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)cyclopropylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific biochemical pathways, leading to desired biological outcomes. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: shares structural similarities with other cyclopropyl and furan derivatives.
Cyclopropylmethanol: and are examples of compounds with related structural motifs.
Uniqueness
The unique combination of the cyclopropyl, aminomethyl, and furan moieties in 1-(Aminomethyl)cyclopropylmethanol distinguishes it from other compounds
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclopropyl]-(3-methylfuran-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-7-2-5-13-8(7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3 |
Clave InChI |
YWAVBGQMDJWBDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1)C(C2(CC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


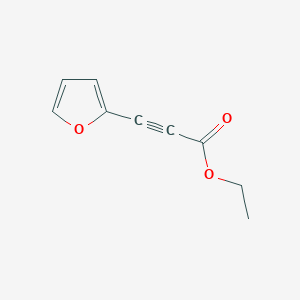
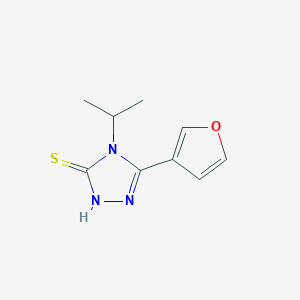
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
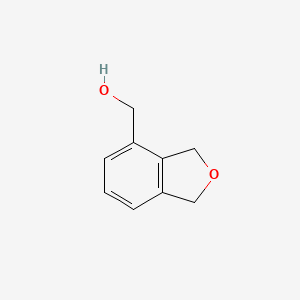
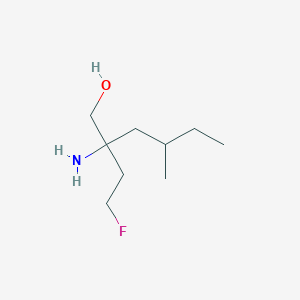
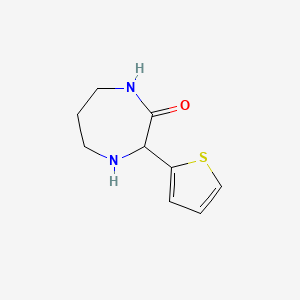
![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)
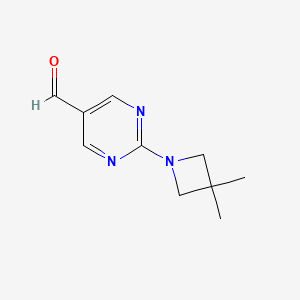
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
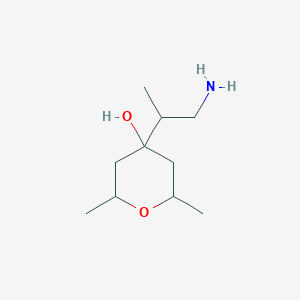
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
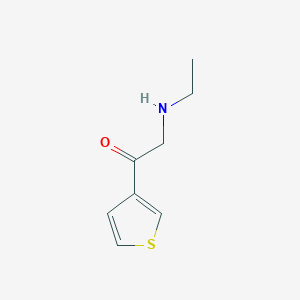
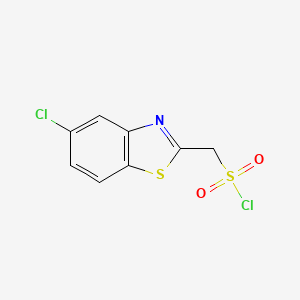
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
